molecular formula C21H18N6O3 B2758638 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 942008-68-6

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2758638
CAS No.: 942008-68-6
M. Wt: 402.414
InChI Key: HZCRTCWFMGZLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyridazine heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery research. This core scaffold is recognized as a bioisostere of the purine ring system found in ATP, allowing derivatives to competitively bind to the ATP-binding pockets of various kinase enzymes . Compounds featuring this pharmacophore have demonstrated considerable potential in oncological research, with specific derivatives exhibiting potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression often dysregulated in cancer cells . The mechanism of action for such inhibitors typically involves essential hydrogen bonding with key amino acid residues like Leu83 in the CDK2 active site, leading to disruption of cancer cell proliferation . Research into pyrazolo[3,4-d]pyridazine analogs has revealed promising anti-proliferative activities against diverse cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2), with some compounds demonstrating IC50 values in the nanomolar range . Beyond oncology, this class of compounds is also investigated for potential applications in treating inflammatory diseases and as phosphodiesterase 4 (PDE4) inhibitors . The structural architecture of this particular compound, incorporating a benzamide moiety linked to the core heterocycle via an acetamido bridge, is designed to optimize interactions with biological targets and improve pharmacokinetic properties. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to consult the scientific literature for detailed protocols on handling, storage, and experimental application of similar investigational compounds.

Properties

IUPAC Name

4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-13-17-11-23-27(16-5-3-2-4-6-16)19(17)21(30)26(25-13)12-18(28)24-15-9-7-14(8-10-15)20(22)29/h2-11H,12H2,1H3,(H2,22,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRTCWFMGZLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : One of the primary methods to synthesize 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide involves the condensation reaction between a pyrazolopyridazine derivative and a benzamide derivative. Typically, the synthesis is initiated by nitration, followed by reduction, and then cyclization under controlled conditions. Key reagents such as acetic anhydride and catalysts like palladium on carbon are often used.

Industrial Production Methods: : Scaling up this synthesis for industrial production would require optimizing reaction conditions to ensure high yield and purity. This could involve continuous flow synthesis techniques, using automation to precisely control reaction parameters, such as temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, potentially converting the methyl group into a carboxyl group.

  • Reduction: : Reduction can alter the pyrazolopyridazine core, affecting the compound’s overall reactivity.

  • Substitution: : Electrophilic substitution reactions are feasible, particularly on the benzamide ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromic acid.

  • Reducing Agents: : Hydrogen gas with a palladium catalyst, or sodium borohydride.

  • Substitution Reagents: : Halogenating agents like chlorine or bromine, often under UV light or heat.

Major Products: : These reactions can lead to a variety of derivatives, such as oxidized carboxylic acids or reduced amine derivatives, each with distinct properties.

Scientific Research Applications

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in organic synthesis, aiding in the development of new materials.

  • Biology: : Studied for its potential bioactive properties, including anti-inflammatory and antimicrobial effects.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, possibly acting as a novel pharmaceutical compound.

  • Industry: : Utilized in the production of specialized polymers and advanced materials with unique mechanical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, disrupting normal cellular functions. Detailed studies suggest that its mechanism involves binding to active sites, altering the conformation of proteins, and thereby influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s pyrazolo[3,4-d]pyridazinone core differs from the pyrazolo[3,4-d]pyrimidinone in compound 10e and the pyrazolo[3,4-b]pyridinone in compounds 4c and 2 .

Substituent Effects: The acetamido-benzamide side chain in the target compound may enhance solubility and hydrogen-bonding interactions compared to the 4-nitrobenzylideneamino group in 10e, which contributes to its potent antitumor activity . Chlorophenyl and methoxy groups in 4c introduce steric bulk and electron-donating effects, which could modulate metabolic stability.

Synthetic Approaches :

  • The target compound and 4c share similar alkylation strategies using DMF and K₂CO₃, suggesting compatibility of the acetamide linkage with mild reaction conditions.
  • Compound 10e requires multi-step condensation, while compound 2 is synthesized via straightforward cyclization in acetic acid.

Biological Activity

4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide, also referred to as a pyrazolo-pyridazine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyridazine core, which is known for diverse biological activities. The molecular formula is C21H22N4O2C_{21}H_{22}N_4O_2, with a molecular weight of approximately 366.43 g/mol. Key properties include:

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight366.43 g/mol
CAS Number941884-17-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Specifically, it has been shown to inhibit certain kinases and other enzymes critical in cancer progression and inflammatory responses.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the findings from key studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study 1 Ramos (B-cell lymphoma)10.5Induction of apoptosis via G0/G1 arrest
Study 2 HL60 (leukemia)3.66Inhibition of BTK phosphorylation
Study 3 Z138 (MCL)<1Antiproliferative effects

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the compound's efficacy against Ramos cells, demonstrating an IC50 value of 10.5 µM. The compound induced apoptosis primarily at the G0/G1 phase of the cell cycle, suggesting its potential as a therapeutic agent in B-cell malignancies.

Case Study 2: BTK Inhibition
Another investigation focused on the inhibition of Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling. The compound showed strong inhibitory activity with an IC50 value of 3.66 µM against HL60 cells, indicating its potential in treating diseases like chronic lymphocytic leukemia.

Case Study 3: Selectivity and Efficacy
In preclinical evaluations, the compound displayed selectivity for malignant cells over normal cells, with significant antiproliferative effects noted in MCL cell lines at concentrations lower than 1 µM. This highlights its promise as a targeted therapy with minimal off-target effects.

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepSolventTemperatureCatalystYield Range
Core formationDMF80–100°CPd/C70–85%
AmidationDCMRT–50°CEDCI/HOBt60–75%
PurificationEthanolReflux90–95% purity

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., phenyl group at C1, acetamide at C2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H20N6O3) and detects isotopic patterns .
  • HPLC with UV/Vis Detection : Monitors purity (>98%) and resolves intermediates during synthesis .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for the pyridazinone core) .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Predict transition states and intermediates using density functional theory (DFT) to identify energy barriers in pyridazin core formation .
  • Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method narrow down optimal conditions (e.g., solvent polarity, temperature) for amidation steps .
  • Machine Learning : Train models on existing reaction databases to predict yields and by-products, reducing trial-and-error experimentation .

Advanced: What strategies resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize results .
  • Solubility Adjustments : Address discrepancies caused by DMSO concentrations >0.1% by pre-testing compound solubility in assay buffers .
  • Mechanistic Profiling : Combine enzyme inhibition (IC50) with cellular apoptosis assays (e.g., caspase-3 activation) to confirm target engagement .

Advanced: How to design structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified phenyl (e.g., 4-fluoro, 3-chloro) or acetamide groups to assess steric/electronic effects .

Kinase Panel Screening : Test derivatives against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify selectivity profiles .

Molecular Docking : Use crystal structures (e.g., PDB 1M17) to predict binding modes and guide rational design .

Q. Table 2: Key SAR Findings from Analogous Compounds

ModificationBiological ImpactReference
4-Methyl on pyridazin↑ Kinase selectivity
Trifluoromethyl on phenyl↑ Metabolic stability
Cyclopropyl substitution↓ Off-target toxicity

Basic: What intermediates are critical in the synthesis, and how are they characterized?

Methodological Answer:

  • Pyridazin Core Intermediate : Synthesized via cyclocondensation of hydrazines with diketones. Validated by melting point (143–145°C) and NMR .
  • Acetamide Precursor : Formed via coupling reactions (e.g., EDCI/HOBt). Monitored by thin-layer chromatography (TLC; Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced: What challenges arise in scaling synthesis from milligrams to grams?

Methodological Answer:

  • Solvent Volume : Transition from batch (10 mL) to flow chemistry for amidation steps reduces solvent waste .
  • Catalyst Recovery : Use immobilized catalysts (e.g., Pd on mesoporous silica) to improve reusability and cost-efficiency .
  • Thermal Control : Optimize exothermic reactions (e.g., cyclization) using jacketed reactors to maintain yields >70% .

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate compound (10 µM) with NADPH-regenerating systems; quantify remaining parent compound via LC-MS at 0/30/60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Pharmacokinetic Modeling : Use allometric scaling from rodent data to estimate human half-life and clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.